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Quantum Chemical Blueprint: Unraveling the Piscidic Acid Structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Piscidic Acid	
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This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the three-dimensional structure and electronic properties of **piscidic acid**. Tailored for researchers, scientists, and professionals in drug development, this document outlines the theoretical framework, computational methodologies, and expected quantitative data derived from such studies.

Introduction to Piscidic Acid

Piscidic acid, with the chemical formula C₁₁H₁₂O₇, is a naturally occurring phenolic acid found in various plants, including those from the Piscidia and Cimicifuga genera[1][2][3]. Its structure, characterized by a p-hydroxybenzyl group attached to a tartaric acid moiety, suggests potential antioxidant and other biological activities, making it a molecule of interest in phytochemical and pharmacological research[4][5]. Understanding its precise three-dimensional conformation and electronic landscape is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics. Quantum chemical calculations offer a powerful in-silico approach to achieve this understanding.

Theoretical and Computational Methodology

The structural and electronic properties of **piscidic acid** can be rigorously investigated using quantum chemical methods. Density Functional Theory (DFT) is a widely used and effective method for such studies, providing a good balance between computational cost and accuracy[6][7].



Geometry Optimization

The initial step in the computational analysis is the geometry optimization of the **piscidic acid** molecule. This process involves finding the minimum energy conformation on the potential energy surface, which corresponds to the most stable three-dimensional structure of the molecule[8][9]. The optimization is typically performed using a gradient-based algorithm. For this guide, we will consider the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which is known for its reliability in describing organic molecules. A sufficiently large basis set, such as 6-311++G(d,p), is recommended to ensure an accurate description of the electronic distribution, including polarization and diffuse functions.

Conformational Analysis

Due to the presence of several rotatable single bonds, **piscidic acid** can exist in multiple conformations. A thorough conformational analysis is essential to identify the global minimum energy structure and other low-energy conformers that may be biologically relevant[10][11]. This is typically achieved by systematically rotating the dihedral angles of the flexible bonds and performing a geometry optimization for each starting conformation.

Vibrational Frequency Analysis

Once the optimized geometries are obtained, a vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule[12][13][14][15]. The calculated vibrational frequencies can be compared with experimental data to validate the computational model.

Electronic Property Calculations

With the optimized geometry, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more likely to be reactive.

Predicted Quantitative Data



The following tables summarize the expected quantitative data from DFT calculations on the most stable conformer of **piscidic acid** at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Selected Optimized Geometrical Parameters of Piscidic Acid

Parameter	Bond/Angle/Dihedral	Value
Bond Lengths (Å)		
C-C (aromatic)	1.39 - 1.40	
C-O (phenolic)	1.36	
C-C (benzyl)	1.51	
C-C (tartaric)	1.54 - 1.55	
C=O (carboxyl)	1.21	
C-O (carboxyl)	1.35	
O-H (hydroxyl)	0.96 - 0.97	
Bond Angles (°)		
C-C-C (aromatic)	119 - 121	
C-C-O (phenolic)	118 - 122	
C-C-C (benzyl)	112 - 114	
O-C=O (carboxyl)	124 - 126	
Dihedral Angles (°)		
C(ar)-C(ar)-C(bz)-C(tar)	~90	
H-O-C-C (hydroxyls)	Variable	

Table 2: Calculated Vibrational Frequencies and Assignments for Key Functional Groups of **Piscidic Acid**



Vibrational Mode	Functional Group	Calculated Frequency (cm ⁻¹)
O-H stretch	Phenolic & Carboxylic OH	3500 - 3700
C-H stretch	Aromatic	3050 - 3150
C-H stretch	Aliphatic	2900 - 3000
C=O stretch	Carboxylic Acid	1700 - 1750
C-C stretch	Aromatic Ring	1450 - 1600
C-O stretch	Phenolic & Carboxylic	1200 - 1300
O-H bend	Hydroxyl	1100 - 1200

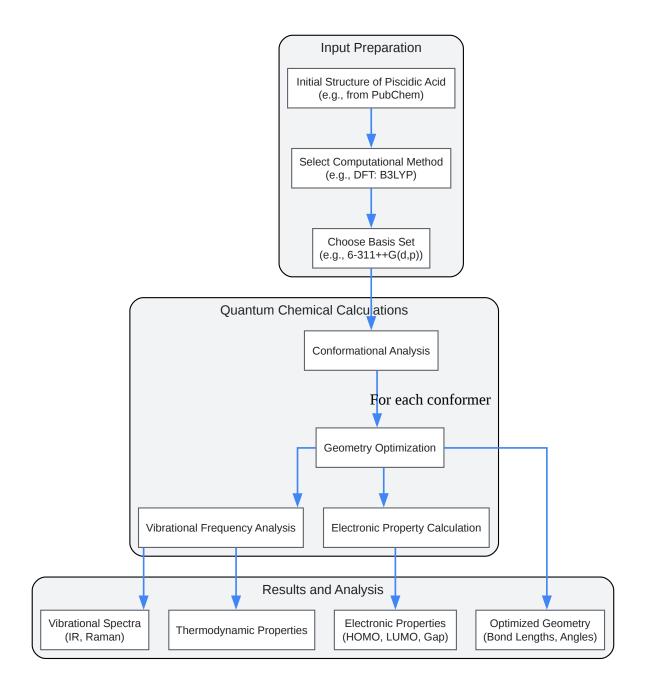
Table 3: Calculated Electronic Properties of Piscidic Acid

Property	Value (eV)
HOMO Energy	-6.5 to -7.5
LUMO Energy	-1.0 to -2.0
HOMO-LUMO Gap	4.5 to 6.5

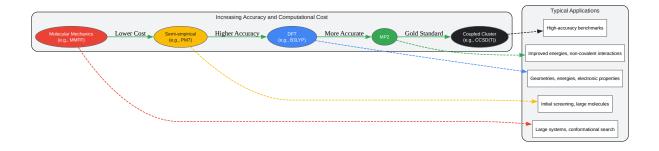
Visualizations

The following diagrams illustrate the computational workflow and a conceptual decision-making process for the quantum chemical analysis of **piscidic acid**.









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